(R)-gamma-Valerolactone

Description

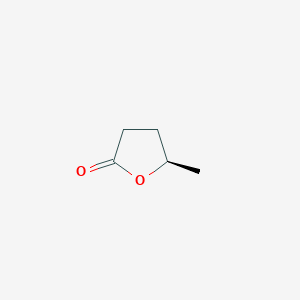

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEKPEKOJKCEMS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58917-25-2 | |

| Record name | (R)-gamma -Valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-γ-Valerolactone: A Comprehensive Technical Guide on its Structure, Properties, and Applications

Abstract: (R)-γ-Valerolactone ((R)-GVL), a chiral lactone derived from biomass, is emerging as a pivotal platform molecule in sustainable chemistry. Its unique combination of desirable physicochemical properties, low toxicity, and inherent chirality makes it a versatile building block for the synthesis of bioactive compounds and a high-performance, green solvent. This guide provides an in-depth analysis of the molecular structure, stereochemistry, and chemical properties of (R)-GVL. We explore its spectroscopic signature, chemical reactivity, and state-of-the-art asymmetric synthesis protocols. Furthermore, this document elucidates its critical applications for researchers, scientists, and drug development professionals, grounding all claims in authoritative references.

Molecular Structure and Stereochemistry

(R)-γ-Valerolactone is a five-membered cyclic ester, systematically known as (5R)-5-methyloxolan-2-one[1]. Its structure is characterized by a tetrahydrofuran ring containing a ketone group at the 2-position and a methyl group at the 5-position.

Chemical Identity

The fundamental identity of GVL is established by its chemical formula, C₅H₈O₂, and a molecular weight of approximately 100.12 g/mol [2][3]. The chirality of the molecule arises from the stereocenter at the C5 carbon, which is bonded to the methyl group and the ring oxygen. The "(R)" designation specifies the absolute configuration at this chiral center.

-

IUPAC Name: (5R)-5-methyloxolan-2-one[1]

-

CAS Number: 58917-25-2 (for R-enantiomer); 108-29-2 (for racemate)[1][2][4]

-

ChEBI ID: CHEBI:48569 (for racemate)[2]

-

SMILES: C[C@H]1CCC(=O)O1[1]

Stereochemical Significance

The presence of a single, well-defined stereocenter makes (R)-GVL a valuable chiral building block in asymmetric synthesis.[5][6] Chiral lactones are prevalent structural motifs in numerous natural products and bioactive molecules.[5] The ability to introduce this specific stereochemistry is crucial in drug development, where enantiomeric purity can dictate pharmacological activity and safety. The use of the homochiral form, rather than the common racemic mixture, can enhance performance in enantioselective synthesis and chiral separation techniques.[7]

Caption: Molecular structure and key features of (R)-γ-Valerolactone.

Physicochemical Properties

The utility of (R)-GVL as both a solvent and a chemical intermediate is dictated by its distinct physical properties. It exists as a clear, colorless liquid with a mild, slightly sweet odor.[3] Its high boiling point and full miscibility with water are particularly noteworthy properties for a green solvent.

Table 1: Physicochemical Properties of γ-Valerolactone

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₈O₂ | [3][8] |

| Molar Mass | 100.12 g/mol | [3][9] |

| Appearance | Clear, colorless liquid | [3][10] |

| Melting Point | -31 °C (-24 °F) | [3][9][11] |

| Boiling Point | 207-208 °C (405-406 °F) | [2][9][10] |

| Density | ~1.05-1.06 g/cm³ at 20-25 °C | [3][10] |

| Flash Point | ~96 °C (205 °F) (Closed Cup) | [3] |

| Water Solubility | Miscible | [3][10] |

| logP (o/w) | -0.27 | [2] |

| Refractive Index (n₂₀/D) | 1.432 - 1.438 |[3][8][10] |

The high boiling point and thermal stability make GVL suitable for reactions requiring elevated temperatures. Its miscibility with water and a wide range of organic solvents underscores its versatility as a reaction medium.[3][10] This favorable solubility profile is due to the molecule's polarity, stemming from the ester group, combined with its non-polar hydrocarbon backbone.

Spectroscopic Characterization

Definitive identification and purity assessment of (R)-GVL rely on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the molecule's identity.

Table 2: Key Spectroscopic Data for γ-Valerolactone

| Technique | Key Features and Assignments | Source(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~4.6 ppm (m, 1H, -CH-O-), δ ~2.5 ppm (m, 2H, -CH₂-C=O), δ ~1.8-2.4 ppm (m, 2H, -CH₂-), δ ~1.4 ppm (d, 3H, -CH₃) | [2][12] |

| ¹³C NMR (CDCl₃) | δ ~177 ppm (C=O), δ ~77 ppm (-CH-O-), δ ~29 ppm (-CH₂-), δ ~29 ppm (-CH₂-C=O), δ ~21 ppm (-CH₃) | [13] |

| IR Spectroscopy | Strong absorption at ~1770-1790 cm⁻¹ (C=O stretch of a five-membered lactone) | [14] |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 100. Key fragments at m/z = 85, 56, 43, 41. |[15][16] |

The ¹H NMR spectrum is characteristic, with the downfield multiplet around 4.6 ppm corresponding to the proton on the chiral carbon adjacent to the ring oxygen. The distinctive high-wavenumber carbonyl stretch in the IR spectrum is a hallmark of the strained five-membered lactone ring.

Chemical Reactivity and Stability

(R)-GVL's reactivity is dominated by the ester functional group within the lactone ring. It is generally stable under neutral conditions but is susceptible to reactions involving strong acids, bases, and reducing agents.[14]

Ring-Opening Reactions

The ester linkage in GVL can be cleaved through hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acids, GVL exists in equilibrium with its ring-opened form, 4-hydroxypentanoic acid.[17]

-

Base-Mediated Hydrolysis: Strong bases, such as sodium hydroxide, will irreversibly open the lactone ring to form the corresponding carboxylate salt. This reactivity is a critical consideration when GVL is used as a solvent for base-mediated reactions, such as in solid-phase peptide synthesis where piperidine can cause ring-opening.[18]

Reduction and Hydroconversion

The carbonyl group of GVL can be reduced. Catalytic hydrogenation, often over cobalt or ruthenium catalysts, can convert GVL into valuable downstream chemicals.

-

Hydrogenation to 1,4-Pentanediol: The initial reaction step is the hydrogenation of the lactone to the key intermediate 1,4-pentanediol (1,4-PD).[19]

-

Conversion to 2-Methyltetrahydrofuran (2-MTHF): Further dehydration of 1,4-PD can yield 2-MTHF, another valuable green solvent and fuel additive.[19]

Caption: Key reaction pathways for (R)-γ-Valerolactone.

Asymmetric Synthesis

The production of enantiomerically pure (R)-GVL is paramount for its application as a chiral synthon. The most sustainable and atom-economical route starts from levulinic acid (LA), a platform chemical readily derived from lignocellulosic biomass.[5][20] The key transformation is the asymmetric hydrogenation of the ketone in LA, followed by spontaneous lactonization.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Significant progress has been made using chiral ruthenium-phosphine complexes to catalyze the direct asymmetric reduction of LA to GVL.[21][22][23] Catalysts modified with chiral ligands like BINAP or SEGPHOS have shown high chemoselectivity and good enantioselectivity.[21][23]

Example Experimental Protocol: Asymmetric Hydrogenation of Levulinic Acid

The following protocol is representative of modern methods for synthesizing optically active GVL, based on the work by Mika, et al.[21][22][23]

Objective: To synthesize (S)-γ-Valerolactone via direct asymmetric hydrogenation of levulinic acid. (Note: The referenced literature focuses on (S)-GVL synthesis; the principles are identical for the (R)-enantiomer using the corresponding (R)-ligand.)

Materials:

-

Levulinic acid (LA)

-

(S)-{[RuCl(SEGPHOS)]₂(μ-Cl)₃}⁻[NH₂(CH₃)₂]⁺ catalyst precursor

-

Methanol (co-solvent)

-

High-pressure autoclave reactor equipped with magnetic stirring and temperature control

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Charging: In a glass liner, charge the levulinic acid and the ruthenium catalyst precursor. Add methanol as a co-solvent. The substrate-to-catalyst ratio is a critical parameter to optimize.

-

Assembly: Place the sealed glass liner inside the high-pressure autoclave.

-

Purging: Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar).

-

Reaction: Begin stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 140 °C).

-

Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 12-20 hours). The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them by GC.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Work-up and Purification: Open the reactor, remove the product mixture, and filter to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude GVL can be purified by fractional distillation.

-

Characterization: Confirm the product's identity and determine the enantiomeric excess (ee) using chiral gas chromatography (chiral GC).

Caption: Workflow for the asymmetric synthesis of (R)-GVL.

Applications in Research and Development

The favorable properties of (R)-GVL have established it as a molecule of significant interest across various scientific disciplines.

Premier Green Solvent

GVL is a leading bio-based solvent, offering a sustainable alternative to traditional reprotoxic dipolar aprotic solvents like DMF and NMP.[18] Its applications include:

-

Solid-Phase Peptide Synthesis: GVL has been successfully used as a solvent in all steps of peptide synthesis.[18]

-

Polymer Science: It can be used to prepare dope solutions for fabricating polymeric membranes for applications like nanofiltration.[9][24]

-

Printed Electronics: GVL is a non-toxic green solvent for the fabrication of highly stable printed perovskite solar cells.

Chiral Building Block

As an enantiopure molecule, (R)-GVL is a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[5][25]

Precursor to Biofuels and Chemicals

GVL is a central intermediate in biorefineries.[17] It can be readily converted into:

-

Fuel Additives: GVL itself can be blended with gasoline.[9]

-

Hydrocarbon Fuels: It can be catalytically converted into liquid alkenes (e.g., butene), which are direct drop-in replacements for gasoline components.[9]

-

Polymers: It serves as a key ingredient in the manufacture of eco-friendly and biodegradable polymers.[3]

Conclusion

(R)-γ-Valerolactone stands out as a superior, bio-derived platform chemical with immense potential. Its well-defined structure and stereochemistry, combined with its excellent performance as a green solvent and its role as a chiral building block, position it at the forefront of sustainable chemistry. The continued development of efficient asymmetric synthesis routes from biomass will further solidify its importance in academic research and industrial applications, paving the way for greener and more efficient chemical processes.

References

- 1. (R)-gamma-valerolactone | C5H8O2 | CID 642783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. This compound, 58917-25-2 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. A general approach to chiral building blocks via direct amino acid-catalyzed cascade three-component reductive alkylations: formal total synthesis of HIV-1 protease inhibitors, antibiotic agglomerins, brefeldin A, and (R)-gamma-hexanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-Valerolactone|lookchem [lookchem.com]

- 9. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 10. Cas 108-29-2,gamma-Valerolactone | lookchem [lookchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. γ-Valerolactone(108-29-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. γ-Valerolactone | 108-29-2 [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 2(3H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01099C [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. γ-Valerolactone—an excellent solvent and a promising building block [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure γ-Valerolactone

Introduction

Gamma-Valerolactone (GVL), a five-membered cyclic ester, is a prominent biomass-derived platform chemical with a burgeoning profile in sustainable chemistry.[1] Its applications as a green solvent, a precursor to biofuels, and a building block in the synthesis of fine chemicals are well-documented. GVL possesses a single stereocenter at the C5 position, leading to the existence of two non-superimposable mirror-image isomers: (R)-γ-Valerolactone and (S)-γ-Valerolactone. While often utilized in its racemic form, the enantiomeric purity of GVL is of paramount importance in asymmetric synthesis and the development of stereospecific pharmaceuticals, where the biological activity of a molecule is intrinsically linked to its three-dimensional structure.

This technical guide provides a comprehensive overview of the core physical properties of enantiomerically pure GVL. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of these properties for applications ranging from reaction engineering to formulation and quality control. The guide delves into the experimental methodologies for the precise determination of these properties, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.

The Significance of Chirality in γ-Valerolactone

Enantiomers are chiral molecules that are mirror images of each other.[1] While they exhibit identical physical properties such as boiling point, melting point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). This optical activity is a defining characteristic and a critical parameter for confirming the enantiomeric purity of a sample. The distinct stereochemistry of (R)- and (S)-GVL can lead to different interactions with other chiral molecules, a fundamental principle in enantioselective synthesis and chiral separations.[1]

Core Physical Properties of γ-Valerolactone

The following table summarizes the key physical properties of γ-Valerolactone. It is important to note that for properties other than optical rotation, the values are identical for both enantiomers and the racemate.

| Physical Property | (R)-γ-Valerolactone | (S)-γ-Valerolactone | Racemic γ-Valerolactone |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol | 100.12 g/mol |

| Boiling Point | 206-208 °C at 760 mmHg[2][3][4] | 206-208 °C at 760 mmHg | 206-208 °C at 760 mmHg[2][3][4][5][6][7][8] |

| Melting Point | -31 °C[4] | -31 °C | -31 °C[3][4][5][8] |

| Density | 1.05 g/cm³ at 20 °C | 1.05 g/cm³ at 20 °C | ~1.06 g/cm³ at 20°C[5], 1.05 g/cm³[3] |

| Refractive Index (n²⁰/D) | 1.432-1.434 | 1.432-1.434 | 1.432-1.434[8], 1.436–1.438 at 20°C[5] |

| Specific Optical Rotation ([α]²⁰/D) | Not specified | Not specified | 0° |

Note: While specific rotation values for the individual enantiomers are not consistently reported across all databases, the signs are expected to be equal in magnitude and opposite in direction. The racemic mixture, by definition, has a specific rotation of 0°.

Experimental Methodologies for Characterization

The accurate determination of the physical properties of enantiomerically pure GVL is crucial for its application in sensitive fields. The following sections provide detailed protocols for key characterization techniques.

Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

The enantiomeric excess (e.e.) of a GVL sample is most commonly determined by chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.

Protocol:

-

Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A commonly used stationary phase is a derivatized cyclodextrin, such as Rt-βDEXsm or Rt-βDEXse, which are known for their excellent enantiomeric separation capabilities for a wide range of compounds.[9]

-

Sample Preparation: Prepare a dilute solution of the GVL sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). This gradient ensures good separation of the enantiomers.

-

Injection Volume: 1 µL.

-

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess can be calculated from the peak areas (A) of the (R) and (S) enantiomers using the following formula:

-

e.e. (%) = [|A(R) - A(S)| / (A(R) + A(S))] x 100

-

Causality Behind Experimental Choices:

-

The choice of a chiral stationary phase is the most critical parameter, as it provides the chiral environment necessary for separation.[10][11]

-

A temperature gradient in the oven program is often employed to achieve optimal resolution between the enantiomer peaks while minimizing analysis time.

-

The FID is a robust and sensitive detector for organic compounds like GVL.

Caption: Workflow for determining the enantiomeric excess of GVL by chiral GC.

Measurement of Specific Optical Rotation

Specific rotation is a fundamental property of a chiral substance and is a direct measure of its optical activity.

Protocol:

-

Instrument: A polarimeter is used for this measurement. The instrument should be calibrated and the light source is typically a sodium D-line (589 nm).[12]

-

Sample Preparation: Prepare a solution of the enantiomerically pure GVL in a suitable achiral solvent (e.g., ethanol, chloroform) at a precisely known concentration (c), typically in g/100 mL.

-

Measurement:

-

Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed angle of rotation (α).

-

-

Calculation: The specific rotation ([α]) is calculated using the following formula:

-

[α] = α / (l x c)

-

Causality Behind Experimental Choices:

-

The use of a monochromatic light source, such as the sodium D-line, is standard practice to ensure reproducibility, as optical rotation is wavelength-dependent.

-

The concentration and path length must be accurately known as they directly influence the observed rotation.[13]

-

The choice of solvent is important as it can influence the specific rotation. The solvent used should always be reported along with the specific rotation value.

Caption: Workflow for measuring the specific optical rotation of GVL.

Determination of Boiling Point (Micro Method)

For small sample volumes, a micro boiling point determination method is efficient and accurate.

Protocol:

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus).[14][15][16]

-

Procedure:

-

Place a small amount of the GVL sample (a few drops) into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the heating bath.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Causality Behind Experimental Choices:

-

This method relies on the principle that the vapor pressure of the liquid equals the external atmospheric pressure at its boiling point. The continuous stream of bubbles indicates that the vapor pressure is overcoming the external pressure.

-

The point at which the liquid re-enters the capillary upon cooling signifies the precise moment when the external pressure equals the vapor pressure of the liquid.

Measurement of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

-

Apparatus: A pycnometer (a glass flask with a precisely known volume), a balance, and a constant temperature water bath.[17][18]

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the GVL sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

-

Remove any excess liquid that may have expanded.

-

Dry the outside of the pycnometer and weigh it again (m₂).

-

-

Calculation: The density (ρ) is calculated using the following formula:

-

ρ = (m₂ - m₁) / V

-

Where V is the calibrated volume of the pycnometer.

-

Causality Behind Experimental Choices:

-

The use of a pycnometer provides a very precise volume, which is essential for accurate density determination.

-

Maintaining a constant temperature is crucial as the density of liquids is temperature-dependent.

Practical Insights and Considerations

-

Sample Purity: The presence of impurities, including the other enantiomer or residual solvents, can significantly affect the measured physical properties. It is imperative to use highly purified GVL for accurate characterization.

-

Hygroscopicity: While GVL is relatively stable, it can be hygroscopic. It is advisable to handle and store it under anhydrous conditions to prevent absorption of atmospheric moisture, which can alter its density and other properties.

-

Temperature Control: As with most physical property measurements, precise temperature control is critical for obtaining accurate and reproducible results for density, refractive index, and optical rotation.

-

Atmospheric Pressure: The boiling point of a liquid is dependent on the atmospheric pressure. For high-precision work, the measured boiling point should be corrected to standard pressure (760 mmHg).

Conclusion

The physical properties of enantiomerically pure (R)- and (S)-γ-Valerolactone are fundamental to their application in stereospecific chemical processes. While many of their physical characteristics are identical, their chiroptical properties are distinct and serve as a basis for their differentiation and quality assessment. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these properties, empowering researchers and scientists to confidently utilize enantiopure GVL in their work. A thorough understanding and precise measurement of these properties are indispensable for advancing the use of this versatile and sustainable chemical in the fields of drug development, fine chemical synthesis, and beyond.

References

- 1. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. γ-Valerolactone CAS#: 108-29-2 [m.chemicalbook.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. gamma-valerolactone, 108-29-2 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Gamma-Valerolactone CAS 108-29-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. gcms.cz [gcms.cz]

- 10. azom.com [azom.com]

- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chymist.com [chymist.com]

- 16. chemconnections.org [chemconnections.org]

- 17. mt.com [mt.com]

- 18. Density measurement in liquids - SensoTech GmbH [sensotech.com]

(R)-gamma-Valerolactone CAS number and molecular weight

An In-depth Technical Guide to (R)-gamma-Valerolactone

Abstract

This compound [(R)-GVL] is a chiral lactone of significant interest in modern chemistry, valued for its role as a versatile chiral building block, a sustainable solvent, and a precursor to advanced materials and pharmaceuticals. This guide provides a comprehensive technical overview of (R)-GVL, tailored for researchers, scientists, and professionals in drug development. It consolidates critical data, including its CAS number and molecular weight, and delves into its physicochemical properties, enantioselective synthesis, key applications, and safety protocols. The document is structured to offer not just data, but also expert insights into the causality behind experimental choices, ensuring a robust and practical understanding of this important molecule.

Core Identification and Physicochemical Properties

This compound, systematically named (5R)-dihydro-5-methyl-2(3H)-furanone, is the (R)-enantiomer of gamma-valerolactone (GVL).[1] Its stereochemistry is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount. The fundamental identifiers and key physical properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58917-25-2 | [1][2][3] |

| Molecular Formula | C₅H₈O₂ | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 207-208 °C (at 760 mmHg) | [7][8] |

| Melting Point | -31 °C | [7][8] |

| Density | 1.05 g/mL (at 25 °C) | [7][9] |

| Refractive Index (n²⁰/D) | 1.432 | [7] |

| Optical Purity | ≥96.5% enantiomeric excess (typical commercial grade) | [3] |

| Solubility | Miscible with water; Soluble in alcohols, chloroform. | [7] |

| InChI Key | GAEKPEKOJKCEMS-SCSAIBSYSA-N | [1][3] |

Synthesis and Stereochemical Control

The utility of (R)-GVL is intrinsically linked to its enantiopurity. While racemic GVL can be readily produced from biomass-derived levulinic acid, the synthesis of the enantiopure (R)-form requires sophisticated asymmetric strategies.[10][11]

Principle of Enantioselective Synthesis

The dominant strategy for producing (R)-GVL is the asymmetric hydrogenation of levulinic acid (LA) or its esters. This process relies on a chiral catalyst to selectively produce one enantiomer over the other.

-

Causality: The choice of a Ruthenium-based catalyst complexed with a chiral phosphine ligand (e.g., BINAP) is common. The rigid, chiral environment created by the ligand forces the hydrogen to add to the ketone group of levulinic acid from a specific face, preferentially forming the (R)-configured hydroxyl intermediate, which then cyclizes to (R)-GVL. The reaction is often performed under hydrogen pressure or via transfer hydrogenation using a hydrogen donor like formic acid or isopropanol.[12][13]

Visualizing the Synthesis Pathway

The general pathway involves the hydrogenation of the ketone in levulinic acid to form 4-hydroxypentanoic acid, which spontaneously undergoes intramolecular esterification (lactonization) to yield GVL.[11]

Caption: Asymmetric synthesis of (R)-GVL from levulinic acid.

Example Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative method adapted from principles in the literature.[12]

-

Catalyst Preparation: In an inert atmosphere (glovebox), charge a Schlenk flask with a chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) and degassed solvent (e.g., isopropanol).

-

Reaction Setup: In a separate flask, dissolve levulinic acid in the hydrogen-donor solvent (e.g., a formic acid/triethylamine azeotrope or isopropanol).

-

Initiation: Transfer the catalyst solution to the levulinic acid solution via cannula.

-

Execution: Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and monitor progress via TLC or chiral GC. Rationale: Elevated temperature increases reaction rate, but excessive heat can diminish enantioselectivity.

-

Workup: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

-

Validation: Confirm purity and enantiomeric excess using chiral GC or HPLC and ¹H NMR spectroscopy.

Applications in Research and Drug Development

(R)-GVL's value lies in its dual role as a chiral synthon and a green solvent.

Chiral Building Block

(R)-GVL serves as a precursor for more complex chiral molecules. The lactone can be opened under basic or acidic conditions to reveal a stereocenter that can be further elaborated. It is a precursor for some antihypertensive compounds.[4]

Green Solvent

Gamma-valerolactone (racemic) is recognized as a high-potential green solvent, derived from renewable biomass, biodegradable, and possessing a low vapor pressure.[14][15] While its application as a solvent in peptide synthesis has been explored, its reactivity with bases like piperidine (used for Fmoc deprotection) can lead to ring-opening, which presents a limitation.[16] This reactivity underscores the importance of understanding solvent compatibility in reaction design.

Biofuel and Platform Chemical

GVL is a significant platform molecule in the biorefinery concept. It can be converted into hydrocarbon fuels or used as a fuel additive itself.[9][15] Its production from lignocellulosic biomass makes it a cornerstone of sustainable chemistry efforts.

Safety, Handling, and Storage

Proper handling of (R)-GVL is essential for laboratory safety. It is classified as harmful if swallowed and causes serious eye irritation.[17][18]

Table 2: GHS Hazard Information for this compound

| Hazard | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/eye protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area.[19] Avoid contact with skin, eyes, and clothing.[17] Keep away from ignition sources and strong oxidizing agents.[7][20]

-

Storage: Store in a cool, dry place in a tightly sealed container.[19] Recommended storage temperature is 2-8°C.[3][4]

-

Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[19] Ensure adequate ventilation.[20]

Experimental Safety Workflow

Caption: Standard safety workflow for handling (R)-GVL.

Conclusion

This compound is more than a simple lactone; it is a key chiral intermediate at the intersection of pharmaceutical synthesis and sustainable chemistry. Its well-defined physicochemical properties, coupled with established methods for enantioselective synthesis, make it a valuable tool for researchers. A thorough understanding of its reactivity, applications, and safety protocols, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. (R)-g-Valerolactone = 97.5 GC 58917-25-2 [sigmaaldrich.com]

- 4. This compound | 58917-25-2 [chemicalbook.com]

- 5. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 58917-25-2 [thegoodscentscompany.com]

- 7. γ-Valerolactone | 108-29-2 [chemicalbook.com]

- 8. chem-casts.com [chem-casts.com]

- 9. gamma-Valerolactone|lookchem [lookchem.com]

- 10. oaepublish.com [oaepublish.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 15. Applications of Novel Biomass-Derived Platform Molecule γ-Valerolactone [manu56.magtech.com.cn]

- 16. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemos.de [chemos.de]

Spectroscopic data for (R)-gamma-Valerolactone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-gamma-Valerolactone

Authored by: A Senior Application Scientist

Introduction

This compound ((R)-GVL), with the IUPAC name (5R)-5-methyloxolan-2-one, is a chiral lactone of significant interest in the fields of green chemistry, biofuel development, and as a versatile building block for asymmetric synthesis.[1][2] Derived from lignocellulosic biomass, GVL is recognized as a sustainable and environmentally benign solvent and fuel additive.[1][3] Its chemical formula is C₅H₈O₂, and it has a molecular weight of approximately 100.12 g/mol .[1][4] A thorough understanding of its structural features is paramount for its application and quality control, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and outlining standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound throughout this guide.

References

A Technical Guide to Chiral γ-Valerolactone: From Natural Occurrence to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in γ-Valerolactone

Gamma-Valerolactone (GVL) is a versatile, bio-based platform chemical with a wide range of applications, from a green solvent to a food additive and a precursor for biofuels.[1][2] Structurally, GVL possesses a chiral center at the C5 position, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. While often used in its racemic form (an equal mixture of both enantiomers), the individual enantiomers of GVL exhibit distinct biological and sensory properties.[3] This distinction is of paramount importance in the fields of flavor science, perfumery, and pharmaceuticals, where the stereochemistry of a molecule can dramatically influence its interaction with biological systems.[4] This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, sensory properties, analytical separation, and asymmetric synthesis of chiral γ-Valerolactone.

Part 1: Natural Occurrence and Enantiomeric Distribution

GVL is a naturally occurring compound found in a variety of fruits and fermented foods.[5] Its presence contributes to the characteristic flavor and aroma profiles of these products. While the presence of GVL has been identified in fruits like strawberries and apricots, detailed quantitative analysis of its enantiomeric distribution in many natural sources is an ongoing area of research.[5]

One study on fruit distillates indicated a general excess of the (R)-enantiomer for γ-lactones, though this was not specific to GVL. The biosynthesis of lactones in fruits is often linked to the β-oxidation of fatty acids.

Table 1: Natural Occurrence of γ-Valerolactone

| Natural Source | Reported Presence | Enantiomeric Ratio (R:S) | Reference(s) |

| Strawberry | Yes | Not specified | [5] |

| Apricot | Yes | Not specified | [5] |

| Peach | Yes | Not specified | [6] |

| Fermented Foods | Yes | Varies with microorganism | [7] |

| Tobacco | Yes | Not specified | [8] |

Part 2: The Dichotomy of Scent and Flavor: Sensory Properties of (R)- and (S)-γ-Valerolactone

The two enantiomers of γ-Valerolactone possess distinct sensory profiles, a critical consideration for the flavor and fragrance industry. The racemic mixture is generally described with a complex odor profile.

-

Racemic γ-Valerolactone: The odor is characterized as sweet, herbaceous, warm, and tobacco-like, with nuances of cocoa and woodiness.[8][9] Some tasters also perceive a hay-like character with a fruity aspect.[10]

-

(S)-γ-Valerolactone: This enantiomer presents a much fainter and different profile, often described as milky, fatty, and lactonic.[11]

-

(R)-γ-Valerolactone: In contrast, the (R)-enantiomer is described as having a faint, sweet aroma.[12][13]

This stark difference in sensory perception underscores the importance of enantioselective synthesis and analysis for applications in food and fragrance, where a specific flavor or scent profile is desired.

Part 3: Analytical Methodologies for Chiral Separation

The accurate determination of the enantiomeric composition of GVL is crucial for quality control in the food and fragrance industries, as well as for monitoring the stereoselectivity of asymmetric syntheses. Gas chromatography (GC) using chiral stationary phases is the most common and effective technique for separating GVL enantiomers.

Cyclodextrin-based chiral stationary phases have proven to be particularly effective for the enantioseparation of lactones.[14][15] These stationary phases create a chiral environment within the GC column, leading to differential interactions with the (R)- and (S)-enantiomers and, consequently, their separation.

Experimental Protocol: Chiral GC-MS Analysis of γ-Valerolactone

This protocol outlines a general procedure for the enantioselective analysis of GVL using a cyclodextrin-based chiral stationary phase.

1. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Chiral capillary column (e.g., a derivative of β- or γ-cyclodextrin).

2. GC Conditions:

- Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C, and held for 5 minutes. (Note: This is a starting point and should be optimized for the specific column and instrument).

- Injection Mode: Split or splitless, depending on the sample concentration.

3. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 35-150.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

4. Sample Preparation:

- Samples containing GVL (e.g., fruit extracts, reaction mixtures) should be diluted in a suitable solvent (e.g., dichloromethane, diethyl ether) to an appropriate concentration.

- If necessary, a cleanup step (e.g., solid-phase extraction) may be employed to remove interfering matrix components.

5. Data Analysis:

- The retention times of the (R)- and (S)-GVL enantiomers are determined by injecting authentic standards.

- The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100.

Diagram: Workflow for Chiral GC-MS Analysis of GVL

Caption: Workflow for the chiral analysis of γ-Valerolactone.

Part 4: Strategies for Asymmetric Synthesis

The demand for enantiomerically pure GVL has driven the development of various asymmetric synthesis strategies. These methods can be broadly categorized into chemical catalysis and biocatalysis.

Chemical Catalysis

Asymmetric hydrogenation of levulinic acid or its esters is a prominent route to chiral GVL. This approach utilizes chiral metal catalysts to stereoselectively reduce the ketone functionality, leading to the formation of one enantiomer in excess.

-

Ruthenium-Based Catalysts: Ruthenium complexes with chiral phosphine ligands, such as BINAP and its derivatives, have shown high efficiency and enantioselectivity in the hydrogenation of levulinic acid to (S)-GVL.

-

Nickel-Based Catalysts: Chiral nickel catalysts have also been employed for the asymmetric hydrogenation of levulinic acid esters, offering a more earth-abundant metal alternative to ruthenium.

Table 2: Asymmetric Hydrogenation of Levulinic Acid/Esters to Chiral GVL

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference(s) |

| Ru-BINAP | Levulinic Acid | (S)-GVL | Up to 98% | |

| Chiral Ni Complex | Levulinic Acid Ester | (R)- or (S)-GVL | Moderate to high |

Diagram: Asymmetric Hydrogenation of Levulinic Acid

Caption: General scheme for the asymmetric hydrogenation of levulinic acid.

Biocatalysis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral GVL. These approaches utilize whole microbial cells or isolated enzymes (e.g., dehydrogenases) to perform the stereoselective reduction of the keto group in levulinic acid or its esters.

-

Whole-Cell Bioreduction: Various microorganisms, including yeasts and bacteria, have been identified that can reduce levulinic acid to (R)- or (S)-GVL with high enantioselectivity. The choice of microorganism is critical in determining the stereochemical outcome of the reaction.

-

Enzymatic Reduction: Isolated alcohol dehydrogenases (ADHs) are powerful tools for the synthesis of enantiopure GVL. These enzymes, often requiring a cofactor such as NADH or NADPH, can exhibit exquisite stereoselectivity.

Experimental Protocol: Biocatalytic Reduction of Ethyl Levulinate

This protocol provides a general methodology for the whole-cell bioreduction of ethyl levulinate to chiral ethyl 4-hydroxypentanoate, which can then be cyclized to GVL.

1. Microorganism and Culture:

- Select a microorganism known for the stereoselective reduction of β-keto esters (e.g., Saccharomyces cerevisiae, Pichia pastoris).

- Prepare a suitable culture medium (e.g., YPD for yeast) and grow the microorganism to the desired cell density.

2. Bioreduction:

- Harvest the microbial cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0).

- Add the substrate, ethyl levulinate, to the cell suspension. A co-solvent (e.g., ethanol) may be used to improve substrate solubility.

- Incubate the reaction mixture under controlled conditions (e.g., 30 °C, 150 rpm) for a specified period (e.g., 24-48 hours).

3. Product Extraction and Analysis:

- Remove the microbial cells by centrifugation.

- Extract the product, ethyl 4-hydroxypentanoate, from the supernatant using an organic solvent (e.g., ethyl acetate).

- Dry the organic extract over an anhydrous salt (e.g., Na2SO4) and concentrate it under reduced pressure.

- Analyze the product for conversion and enantiomeric excess using chiral GC-MS as described previously.

4. Cyclization to GVL:

- The resulting chiral ethyl 4-hydroxypentanoate can be cyclized to the corresponding chiral GVL by heating under acidic conditions.

Diagram: Biocatalytic Synthesis of Chiral GVL

Caption: A two-step approach for the biocatalytic synthesis of chiral GVL.

Conclusion

The chirality of γ-valerolactone is a critical factor that dictates its sensory and biological properties. This technical guide has provided a comprehensive overview of the natural occurrence, distinct sensory profiles of its enantiomers, analytical methods for their separation, and strategies for their asymmetric synthesis. For researchers, scientists, and drug development professionals, an understanding of the stereochemistry of GVL is essential for its effective and targeted application. The continued development of efficient and scalable methods for the production of enantiopure GVL will undoubtedly unlock new possibilities for this versatile bio-based molecule in a wide array of technical fields.

References

- 1. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chiral recognition of liquid phase dimers from gamma-valerolactone racemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. HS-SPME-GC–MS Volatile Profile Characterization of Peach (Prunus persica L. Batsch) Varieties Grown in the Eastern Balkan Peninsula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-valerolactone, 108-29-2 [thegoodscentscompany.com]

- 9. olfactorian.com [olfactorian.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. (S)-gamma-valerolactone, 19041-15-7 [thegoodscentscompany.com]

- 12. (R)-gamma-valerolactone, 58917-25-2 [thegoodscentscompany.com]

- 13. scent.vn [scent.vn]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of (R)-γ-Valerolactone in Modern Drug Development

An In-Depth Technical Guide to the Thermodynamic Properties of (R)-gamma-Valerolactone

Gamma-valerolactone (GVL), a chiral molecule most commonly utilized as a racemate, is emerging as a pivotal platform chemical with significant implications for the pharmaceutical and biotechnology sectors. Derived sustainably from lignocellulosic biomass, GVL is recognized for its favorable safety profile, biodegradability, and versatile solvent properties.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for process design, reaction optimization, purification, and formulation.

This guide provides a comprehensive exploration of the core thermodynamic properties of γ-valerolactone. While the focus is on the (R)-enantiomer, it is scientifically established that chiral molecules such as GVL present nearly identical thermodynamic properties for each enantiomer in a non-chiral environment.[3] Therefore, the data presented herein, largely derived from studies on racemic GVL, is authoritative and applicable for modeling and process development involving (R)-GVL. We will delve into the fundamental constants, temperature-dependent behaviors, and the sophisticated experimental and computational methodologies used to determine these properties, offering field-proven insights into the causality behind experimental design.

Fundamental Physical and Thermodynamic Constants

A precise understanding of the fundamental properties of (R)-GVL is the cornerstone of its application in process chemistry and formulation. These constants govern its behavior in various states and are essential inputs for chemical engineering calculations, from fluid dynamics to reaction kinetics.

Key Physical Properties

The physical characteristics of GVL define its handling, storage, and solvent capabilities. Its high boiling point and low melting point confer a wide liquid range, making it a versatile solvent for a broad spectrum of temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molar Mass | 100.12 g/mol | [2][4] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point (at 101.3 kPa) | 207-208 °C (480-481 K) | [5] |

| Melting Point | -31 °C (242 K) | [2][5] |

| Density (at 25 °C) | 1.05 g/mL | [5] |

| Refractive Index (n²⁰/D) | 1.432 |

Core Thermodynamic State Functions

The standard enthalpies (ΔH°) and Gibbs free energies (ΔG°) of formation are critical for assessing the feasibility and energetics of chemical reactions involving GVL. These values, particularly their temperature dependence, are fundamental to reactor design and safety analysis. The data below were derived from thermodynamic modeling using Aspen Plus, providing a consistent set of values across relevant process temperatures.[6]

| Temperature (K) | Pressure (bar) | Std. Enthalpy of Formation (ΔfH°) (kJ/mol) | Std. Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| 298.15 | 1 | -461.3 | -350.2 |

| 298.15 | 35 | -461.4 | -349.3 |

| 373.15 | 1 | -464.5 | -323.5 |

| 373.15 | 35 | -464.6 | -322.6 |

| 473.15 | 1 | -468.3 | -283.4 |

| 473.15 | 35 | -468.5 | -282.4 |

| Data derived from computational models presented in Montejano Nares et al. (2023).[6][7][8] |

Temperature-Dependent Thermodynamic Properties

The behavior of GVL as a solvent and reactant is highly dependent on temperature. This section details the critical relationships between temperature and key properties such as vapor pressure and heat capacity, providing the quantitative data and models necessary for precise process control.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a crucial parameter for distillation, drying, and assessing volatile loss. The relationship between vapor pressure and temperature is accurately described by the Antoine equation, which is invaluable for designing separation processes.

Antoine Equation: log₁₀(P) = A - (B / (T + C)) Where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Antoine Constant | Value | Source |

| A | 3.486 | [9] |

| B | 1315 | [9] |

| C | -105.79 | [9] |

The enthalpy of vaporization (ΔHvap), the energy required to transform the liquid into a gas, can be derived from these vapor pressure measurements using the Clausius-Clapeyron equation. This value is essential for calculating the energy requirements of distillation and evaporation processes.

Liquid Heat Capacity

The isobaric heat capacity (Cp) quantifies the amount of heat required to raise the temperature of GVL at constant pressure. This property is fundamental to heat transfer calculations, reactor energy balances, and thermal safety assessments. Experimental measurements have shown a clear polynomial dependence of Cp on temperature.

A comprehensive study measured the heat capacity of GVL from 298.15 K to 473.15 K, fitting the data to a third-order polynomial.[10]

Heat Capacity Equation: Cp(T) = A + BT + CT² + DT³ Where Cp is the heat capacity in J·mol⁻¹·K⁻¹ and T is the temperature in Kelvin.

| Temperature (K) | Liquid Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) |

| 298.15 | 167.3 |

| 323.15 | 175.4 |

| 348.15 | 183.9 |

| 373.15 | 192.8 |

| 398.15 | 202.1 |

| 423.15 | 211.8 |

| 448.15 | 221.9 |

| 473.15 | 232.4 |

| Data sourced from Fulem et al. (2018).[10] |

Methodologies for Thermodynamic Property Determination

The accuracy and reliability of the thermodynamic data presented in this guide are contingent upon the rigorous experimental and computational methods employed for their determination. As a Senior Application Scientist, it is crucial to not only present the data but also to elucidate the rationale behind the selection of these advanced techniques.

Experimental Protocols

Methodology: Tian-Calvet calorimetry is a high-precision technique used to measure heat capacities over a range of temperatures.[11]

Protocol Steps:

-

A precisely weighed sample of GVL is hermetically sealed in a sample cell. An identical, empty cell is used as a reference.

-

Both cells are placed in a calorimeter block and subjected to a controlled temperature program (e.g., a linear temperature ramp).

-

The instrument measures the differential heat flow between the sample and reference cells required to maintain them at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard with a well-known heat capacity, such as sapphire.

Expertise & Causality: The choice of a Tian-Calvet calorimeter is dictated by its high sensitivity and stability, which are essential for obtaining accurate heat capacity data over a wide temperature range. The differential setup inherently corrects for instrumental artifacts, enhancing the trustworthiness of the measurements.

Methodology: The static method is a direct and highly accurate technique for determining the vapor pressure of a pure liquid.[12]

Protocol Steps:

-

A pure, degassed sample of GVL is introduced into a thermostatted equilibrium cell. Degassing is critical to remove dissolved gases that would contribute to the total pressure.

-

The cell is connected to a high-precision pressure transducer. The entire system is evacuated to a high vacuum.

-

The sample is maintained at a constant, precisely controlled temperature until the liquid and vapor phases reach equilibrium.

-

The pressure measured by the transducer at equilibrium is the vapor pressure of the liquid at that temperature.

-

Measurements are repeated at various temperatures to establish the vapor pressure curve.

Expertise & Causality: The static method is preferred for its accuracy because it allows the system to reach true thermodynamic equilibrium without the disturbances inherent in dynamic (boiling point) methods.[12][13] The key to a self-validating protocol is ensuring the sample is thoroughly degassed and that the temperature is controlled with high precision, as vapor pressure is exponentially dependent on temperature.

Computational Chemistry for Thermochemical Data

Methodology: High-level ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining thermochemical properties like the enthalpy of formation.[14][15]

Workflow:

-

Geometry Optimization: The three-dimensional structure of the GVL molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A very high-level theoretical method (e.g., G4 composite method) is used to calculate a highly accurate electronic energy for the optimized geometry.[15]

-

Enthalpy of Formation Calculation: The enthalpy of formation is determined using atomization or isodesmic reaction schemes, which leverage the calculated energies and known experimental enthalpies of formation for reference species to cancel out systematic errors in the calculations.

Expertise & Causality: Computational methods are invaluable when experimental data is scarce or difficult to obtain. The choice of a high-level composite method like G4 is a deliberate one; it is designed to approximate the results of even more computationally expensive methods, providing a balance of accuracy and feasibility. The trustworthiness of the results is validated by comparing them against known experimental data for related molecules.

Visualization of Experimental Workflows

To further clarify the relationship between experimental data and derived thermodynamic properties, the following diagrams illustrate key workflows.

Workflow for Determining Enthalpy of Vaporization

This diagram outlines the process of obtaining the enthalpy of vaporization (ΔHvap) from experimental vapor pressure data, a cornerstone of physical chemistry.

Caption: Workflow for calculating ΔHvap from experimental data.

Relationship of Core Thermodynamic Properties

This diagram illustrates the fundamental relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), which governs the spontaneity of all chemical processes.

Caption: The fundamental thermodynamic relationship.

Conclusion

This technical guide has provided a detailed and authoritative overview of the essential thermodynamic properties of this compound. By grounding all data in peer-reviewed literature and established methodologies, we have aimed to provide drug development professionals with a trustworthy resource for process modeling, optimization, and scale-up. The presented data, from fundamental constants to temperature-dependent functions, equips researchers with the necessary tools to confidently leverage GVL's potential as a green and efficient medium in pharmaceutical applications. Future research may further refine these properties for specific binary and ternary systems commonly encountered in drug formulation and synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 3. Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. γ-Valerolactone | 108-29-2 [chemicalbook.com]

- 6. Modeling and Thermodynamic Studies of γ‐Valerolactone Production from Bio‐derived Methyl Levulinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [researchworks.creighton.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Solubility Profile of (R)-gamma-Valerolactone: A Comprehensive Technical Guide for Researchers

Abstract

(R)-gamma-Valerolactone (GVL), a bio-derived platform chemical, is rapidly gaining prominence as a sustainable, non-toxic, and versatile green solvent. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and biodegradability, position it as a viable alternative to conventional, often hazardous, organic solvents in a multitude of applications, from biomass processing to pharmaceutical manufacturing. A fundamental understanding of its solubility characteristics in common organic solvents is paramount for its effective integration into these processes. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical experimental insights to equip researchers, scientists, and drug development professionals with the knowledge required for its confident application. This guide delves into the molecular interactions governing GVL's solubility, presents a qualitative and semi-quantitative summary of its miscibility in various solvent classes, and provides a detailed, self-validating experimental protocol for the precise determination of liquid-liquid miscibility.

Introduction: The Rise of a Green Solvent

This compound (CAS No. 108-29-2) is a chiral lactone that can be renewably sourced from the hydrogenation of levulinic acid, a derivative of lignocellulosic biomass.[1][2] Its unique structure, featuring a polar ester group within a five-membered ring and a non-polar methyl group, imparts a balanced polarity that underpins its broad solvency power. As industries pivot towards greener and more sustainable chemical processes, GVL has emerged as a frontrunner to replace reprotoxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[3] To harness its full potential, a thorough understanding of its behavior in solution is essential. This guide focuses specifically on its solubility, a critical parameter for reaction engineering, purification processes, and formulation development.

Theoretical Underpinnings of GVL Solubility

The solubility of one substance in another is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The solubility of GVL can be understood through the lens of its molecular structure and its ability to engage in various intermolecular interactions:

-

Dipole-Dipole Interactions: The ester functional group in GVL possesses a significant dipole moment, allowing for strong dipole-dipole interactions with other polar molecules.

-

Hydrogen Bonding: While GVL itself does not have a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling it to interact favorably with protic solvents like alcohols and water.

-

Van der Waals Forces: The non-polar alkyl portion of the GVL molecule contributes to London dispersion forces, allowing for some interaction with non-polar solvents.

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP) . HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible. The Hansen solubility parameters for GVL and a selection of common organic solvents are presented in Table 1. The closer the HSP values between GVL and a solvent, the higher the likelihood of miscibility.

Table 1: Hansen Solubility Parameters of γ-Valerolactone and Common Organic Solvents [4][5][6][7]

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| γ-Valerolactone (GVL) | 18.0 | 12.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

Solubility Profile of this compound

Based on extensive literature review and theoretical considerations, the solubility of GVL in common organic solvents can be summarized as follows. It is important to note that for many polar solvents, GVL is considered fully miscible, meaning it will mix in all proportions to form a single homogeneous phase.

Table 2: Miscibility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Miscibility with GVL | Supporting Rationale & Citations |

| Polar Protic | Water | Miscible | Forms hydrogen bonds; no azeotrope formation.[1][8][9] |

| Methanol | Miscible | Similar polarity and hydrogen bonding capability.[10] | |

| Ethanol | Miscible | Favorable dipole-dipole and hydrogen bonding interactions.[11] | |

| Polar Aprotic | Acetone | Miscible | Close HSP values and strong dipole-dipole interactions.[8] |

| Ethyl Acetate | Miscible | Similar ester functionality and comparable polarity.[8] | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Both are highly polar aprotic solvents. | |

| Non-Polar | Toluene | Partially Miscible | Mismatch in polarity and hydrogen bonding capacity.[12] |

| n-Hexane | Immiscible/Poorly Soluble | Significant difference in polarity and intermolecular forces.[11] | |

| n-Tetradecane | Partially Miscible | L-L equilibrium data available, indicating two-phase region.[13][14] |

Experimental Determination of Liquid-Liquid Miscibility: A Validated Protocol

For systems where complete miscibility is not assumed or for precise determination of solubility limits, a robust experimental protocol is essential. The Isothermal Saturation Method is a reliable and widely accepted technique.[15][16][17] This method involves allowing a mixture of the two liquids to reach thermodynamic equilibrium at a constant temperature and then analyzing the composition of each phase.

Rationale for Method Selection

The Isothermal Saturation Method provides a direct and accurate measurement of solubility. By ensuring equilibrium is reached from both undersaturated and supersaturated states (if applicable), the method is self-validating and yields thermodynamically meaningful data. The choice of analytical technique for concentration determination can be tailored to the specific properties of the system, offering flexibility and precision.

Experimental Workflow Diagram

Caption: Isothermal saturation method for liquid-liquid miscibility.

Detailed Step-by-Step Protocol

-

Preparation of Mixtures:

-

In a series of sealed, temperature-resistant glass vials, prepare mixtures of this compound and the chosen organic solvent with varying compositions (e.g., 10:90, 20:80, ..., 90:10 by volume or weight).

-

The use of a positive displacement pipette or weighing on an analytical balance is recommended for accurate preparation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatted shaker bath set to the desired experimental temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the system and should be determined empirically by analyzing samples at different time points until the composition remains constant.

-

After the agitation period, turn off the shaker and allow the vials to remain in the thermostatted bath for several hours (or overnight) to allow for complete phase separation if the components are not fully miscible.

-

-

Sampling:

-

Visually inspect the vials for the presence of one or two liquid phases.[18]

-

For two-phase systems, carefully extract a sample from the center of each distinct phase using a clean syringe or pipette. Avoid disturbing the interface between the layers.

-

For single-phase systems, a single sample from the bulk liquid is sufficient.

-

-

Compositional Analysis:

-

Determine the concentration of GVL in the solvent (and vice versa) for each sampled phase using a pre-calibrated analytical method. Several techniques are suitable, and the choice depends on the physical and chemical properties of the components:

-

Gas Chromatography (GC): An excellent choice for volatile organic compounds. A calibration curve of known concentrations of GVL in the solvent should be prepared to quantify the unknown samples.[19][20][21][22]

-

High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and offers high precision. A validated method with a suitable column and mobile phase is required.[23]

-

Refractive Index Measurement: A rapid and non-destructive method. A calibration curve of refractive index versus composition for the binary mixture is necessary.[24][25][26][27][28]

-

UV-Vis Spectroscopy: Applicable if one component has a distinct chromophore and the other does not absorb at the same wavelength. A calibration curve based on Beer-Lambert law is required.[23][29][30][31]

-

-

-

Data Interpretation:

-

If for all prepared compositions only a single phase is observed, the two liquids are considered miscible under the experimental conditions.

-

If two phases are observed, the measured compositions of the two phases at equilibrium represent the mutual solubility limits at that temperature.

-

By plotting the compositions of the coexisting phases on a ternary diagram (if a third component is involved) or a binary phase diagram, the miscibility gap can be defined.

-

Conclusion

This compound presents a highly favorable solubility profile, demonstrating complete miscibility with a wide range of polar protic and aprotic solvents. Its limited miscibility with non-polar hydrocarbons can be advantageous for liquid-liquid extraction processes. The provided theoretical framework based on intermolecular forces and Hansen Solubility Parameters offers a predictive tool for assessing GVL's compatibility with various solvent systems. Furthermore, the detailed experimental protocol for determining liquid-liquid miscibility provides researchers with a robust and validated method to generate high-quality solubility data tailored to their specific applications. As the adoption of GVL continues to grow, a comprehensive understanding of its solubility is indispensable for accelerating innovation in sustainable chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. γ-Valerolactone - Wikipedia [en.wikipedia.org]

- 3. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ThermoML:J. Chem. Eng. Data 2016, 61, 4, 1502-1508 [trc.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solvent Miscibility Table [sigmaaldrich.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. arlok.com [arlok.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. improvedpharma.com [improvedpharma.com]

- 24. Refractive index-based determination of detergent concentration and its application to the study of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 26. azom.com [azom.com]

- 27. â©831⪠Refractive Index [doi.usp.org]

- 28. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 29. rootspress.org [rootspress.org]

- 30. researchgate.net [researchgate.net]

- 31. rjptonline.org [rjptonline.org]

Bio-based Synthesis Routes for γ-Valerolactone (GVL): From Lignocellulose to a Platform Chemical

An In-depth Technical Guide:

Executive Summary

γ-Valerolactone (GVL) is emerging as a pivotal, sustainable platform molecule with wide-ranging applications as a green solvent, a fuel additive, and a precursor to valuable chemicals and polymers.[1][2][3] Its production from renewable lignocellulosic biomass represents a critical pathway in the transition away from a fossil fuel-dependent economy.[4][5] This technical guide provides an in-depth exploration of the primary bio-based synthesis routes to GVL, designed for researchers, chemists, and drug development professionals. We will dissect the core catalytic strategies, moving from primary biomass components to key chemical intermediates like levulinic acid and furfural, and finally to GVL. The focus is on the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins high-yield, selective conversions.

Part 1: The Lignocellulosic Wellspring: Feedstocks and Primary Intermediates

The journey to GVL begins with lignocellulose, the most abundant form of biomass, composed primarily of cellulose, hemicellulose, and lignin.[6] Effective valorization hinges on the initial fractionation and conversion of the carbohydrate polymers—cellulose and hemicellulose—into versatile C5 and C6 sugar-derived platform molecules.[2][7]

-